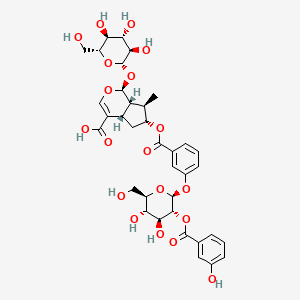
Gentiiridosides A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Chemical Reactions Analysis
Gentiiridosides A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
In chemistry, it is used as a model compound for studying the reactivity of iridoid glycosides . In biology, it has been shown to exhibit significant inhibitory effects on the motility of mouse isolated intestine tissue, making it a potential candidate for the treatment of gastrointestinal disorders . In medicine, Gentiiridosides A has been investigated for its anti-inflammatory, hepatoprotective, and neuroprotective properties .
Mechanism of Action
The mechanism of action of Gentiiridosides A involves its interaction with various molecular targets and pathways. It has been shown to inhibit the contraction tension of intestine tissue by modulating the activity of specific ion channels and receptors . The compound also exerts its effects through antioxidant and anti-inflammatory pathways, which contribute to its therapeutic potential .
Comparison with Similar Compounds
Gentiiridosides A is similar to other iridoid glycosides and secoiridoid glycosides found in the plant kingdom . Some of the similar compounds include gentiiridosides B, gentilignanoside A, and other iridoid- and secoiridoid-type monoterpenes . What sets this compound apart is its unique chemical structure and its specific inhibitory effects on intestine motility .
Properties
Molecular Formula |
C36H42O19 |
|---|---|
Molecular Weight |
778.7 g/mol |
IUPAC Name |
(1S,4aS,6R,7R,7aS)-6-[3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-(3-hydroxybenzoyl)oxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid |
InChI |
InChI=1S/C36H42O19/c1-14-21(10-19-20(31(45)46)13-49-34(24(14)19)55-35-29(44)27(42)25(40)22(11-37)52-35)51-32(47)16-5-3-7-18(9-16)50-36-30(28(43)26(41)23(12-38)53-36)54-33(48)15-4-2-6-17(39)8-15/h2-9,13-14,19,21-30,34-44H,10-12H2,1H3,(H,45,46)/t14-,19+,21+,22+,23+,24+,25+,26+,27-,28-,29+,30+,34-,35-,36+/m0/s1 |
InChI Key |
DLDCKKYBXVXTGC-LQFGKNSYSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC(=O)C4=CC(=CC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)OC(=O)C6=CC(=CC=C6)O |
Canonical SMILES |
CC1C(CC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C4=CC(=CC=C4)OC5C(C(C(C(O5)CO)O)O)OC(=O)C6=CC(=CC=C6)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















